molecular formula C9H8F2O2 B12079960 2,6-Difluoro-4-ethylbenzoic acid

2,6-Difluoro-4-ethylbenzoic acid

Cat. No.: B12079960
M. Wt: 186.15 g/mol
InChI Key: JPPWJZRJKFKBOZ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-ethylbenzoic acid is an organic compound characterized by the presence of two fluorine atoms and an ethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-ethylbenzoic acid typically involves the fluorination of 4-ethylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can help in managing the exothermic nature of fluorination reactions and improve yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-ethylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Difluoro-4-ethylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-ethylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The ethyl group may contribute to the compound’s binding affinity and selectivity towards certain molecular targets .

Comparison with Similar Compounds

  • 2,6-Dimethylbenzoic acid
  • 2,6-Difluorobenzoic acid
  • 4-Ethylbenzoic acid

Comparison: 2,6-Difluoro-4-ethylbenzoic acid is unique due to the presence of both fluorine atoms and an ethyl group, which impart distinct chemical and physical properties. Compared to 2,6-dimethylbenzoic acid, the fluorine atoms in this compound increase its electronegativity and reactivity. Compared to 2,6-difluorobenzoic acid, the ethyl group in this compound enhances its lipophilicity and potential biological activity .

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

4-ethyl-2,6-difluorobenzoic acid

InChI

InChI=1S/C9H8F2O2/c1-2-5-3-6(10)8(9(12)13)7(11)4-5/h3-4H,2H2,1H3,(H,12,13)

InChI Key

JPPWJZRJKFKBOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)F)C(=O)O)F

Origin of Product

United States

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